molecular formula C9H9ClN2O3 B1593037 5-Chloro-N,N-dimethyl-2-nitrobenzamide CAS No. 480451-75-0

5-Chloro-N,N-dimethyl-2-nitrobenzamide

Cat. No.: B1593037
CAS No.: 480451-75-0
M. Wt: 228.63 g/mol
InChI Key: CMDZDRYXYNKLNL-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H9ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5-position, two methyl groups attached to the nitrogen atom, and a nitro group at the 2-position

Scientific Research Applications

5-Chloro-N,N-dimethyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-2-nitrobenzamide typically involves the nitration of 5-chloro-N,N-dimethylbenzamide. The process begins with the chlorination of N,N-dimethylbenzamide to introduce the chlorine atom at the 5-position. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N-dimethyl-2-nitrobenzamide is unique due to the combination of the chlorine atom, nitro group, and N,N-dimethyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(10)3-4-8(7)12(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDZDRYXYNKLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629084
Record name 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480451-75-0
Record name 5-Chloro-N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-chlorobenzoic acid (1 g), 1-hydroxybenzotriazolemonohydrate (1.14 g) and 1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride (1.42 g) in N,N′-dimethylformamide (10 mL) were added dimethylamine hydrochloride (0.61 g) and triethylamine (1 mL). The mixture was stirred for all day and night, and then water was added. The reaction solution was extracted with ethyl acetate, and the extract was washed with saturated aqueous sodium bicarbonate and saturated brine, dried over magnesium sulfate, and concentrated to give the title compound (1.13 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
1-ethyl-3-(3-dimethylaminopyridyl)carbodiimide hydrochloride
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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